sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
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Overview
Description
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a synthetic azo dye compound. It is characterized by its vibrant color and is commonly used in various industrial applications, including as a dye in textiles and as a pH indicator in laboratories. The compound is known for its stability and solubility in water, making it a valuable component in many chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-naphthol followed by coupling with another naphthol derivative. The process begins with the formation of a diazonium salt from 2-naphthol under acidic conditions. This diazonium salt is then reacted with another naphthol derivative in an alkaline medium to form the azo compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, ensuring the efficient formation of the azo bond .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo bond in the compound can be reduced to form amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and cytotoxic properties against cancer cell lines.
Industry: Utilized as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color and stability. In biological systems, it can interact with cellular components, leading to potential antimicrobial and cytotoxic effects. The exact molecular targets and pathways involved in these interactions are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .
Comparison with Similar Compounds
- Sodium 3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate
Comparison: Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and solubility in water, making it more suitable for certain industrial applications. Additionally, its vibrant color and ability to act as a pH indicator set it apart from other azo dyes .
Properties
IUPAC Name |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRQZDDMYBBJY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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